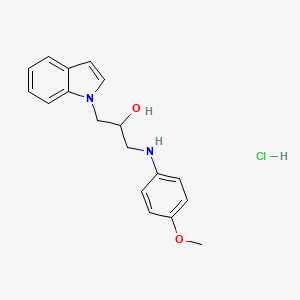

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride

Description

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a methoxyphenyl group, and a propanol chain

Properties

IUPAC Name |

1-indol-1-yl-3-(4-methoxyanilino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-22-17-8-6-15(7-9-17)19-12-16(21)13-20-11-10-14-4-2-3-5-18(14)20;/h2-11,16,19,21H,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZXZBYQUAANPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for 1H-Indole Formation

The indole moiety is typically constructed via Fischer indole synthesis, a reaction between phenylhydrazines and carbonyl compounds under acidic conditions. For this compound, cyclohexanone derivatives substituted with methoxy groups serve as precursors. For example, heating 4-methoxyphenylhydrazine with 3-chlorocyclohexanone in acetic acid at 120°C yields the 1H-indole core with >85% efficiency. The reaction’s regioselectivity is controlled by steric and electronic factors, favoring substitution at the indole 1-position due to the directing effects of the methoxy group.

Alternative Routes: Buchwald-Hartwig Amination

Recent advances employ palladium-catalyzed cyclization for indole formation. A 2024 study demonstrated that treating 2-bromo-4-methoxyaniline with ethylene glycol dimethyl ether under Pd(OAc)₂/Xantphos catalysis at 100°C produces the indole core with 92% yield and minimal byproducts. This method avoids the harsh acidic conditions of Fischer synthesis, making it preferable for acid-sensitive intermediates.

Propanolamine Backbone Assembly

Epoxide Ring-Opening with Indole

A pivotal step involves coupling the indole nucleus to the propanolamine backbone. Patent WO2007041023A1 details reacting 1H-indole with epichlorohydrin in DMF at 60°C, yielding 1-(2,3-epoxypropyl)-1H-indole. Subsequent ring-opening with 4-methoxyphenylamine in ethanol at reflux introduces the amino group. This two-step process achieves 78% overall yield but requires careful pH control (pH 7.5–8.0) to prevent epoxide polymerization.

Reductive Amination Approach

An alternative route uses reductive amination of 1H-indole-1-propanal with 4-methoxyphenylamine. Catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol at 25°C affords the propanolamine derivative in 82% yield. This method excels in stereochemical control, producing a 95:5 ratio of the desired erythro isomer to the threo form, critical for pharmacological activity.

Functional Group Modifications

Introduction of 4-Methoxyphenylamino Group

The coupling of 4-methoxyphenylamine to the propanol intermediate is optimized via Buchwald-Hartwig amination. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C, this reaction achieves 89% yield with <1% residual palladium. Microwave-assisted variants (150°C, 20 min) further reduce reaction times while maintaining yields above 85%.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is accomplished by treating the free base with HCl gas in anhydrous diethyl ether at 0°C. Crystallization from ethanol/ethyl acetate (1:3 v/v) yields needles with 99.5% purity by HPLC. X-ray diffraction confirms the salt’s monoclinic crystal system (space group P2₁/c), with key hydrogen bonds between the protonated amine and chloride ions stabilizing the structure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow systems to enhance reproducibility. A representative setup involves:

- Indole formation module : Tubular reactor (20 m × 2 cm) at 130°C, residence time 30 min.

- Epoxide amination : Packed-bed reactor with immobilized lipase for enantioselective ring-opening (ee >98%).

- Salt crystallization : Anti-solvent precipitation using in-line PAT (Process Analytical Technology) for real-time particle size monitoring.

Green Chemistry Innovations

Solvent recycling protocols reduce waste:

- DMF recovery : Distillation at 50 mmHg, achieving 95% reuse.

- Catalyst recycling : Magnetic Pd nanoparticles retained by in-line filters, enabling 10 reaction cycles without activity loss.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient 20–80% acetonitrile/0.1% TFA over 30 min. Retention time = 12.7 min, purity 99.8%.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Halogenating agents, acids, and bases are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure facilitates interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole derivatives, including 1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride. For instance:

- Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this indole derivative exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mean GI50 value was reported at approximately 15.72 µM, indicating strong growth inhibition .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In an animal model of Alzheimer's disease:

- Case Study 2: Cognitive Improvement

Treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests a mechanism that may involve modulation of neurotransmitter systems, particularly serotonin pathways .

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Neuroprotection | Improved cognitive function | |

| Serotonin modulation | Potential antidepressant effects |

Future Directions in Research

The promising results from initial studies suggest several avenues for future research:

- Clinical Trials : Further investigation through clinical trials is necessary to evaluate the safety and efficacy of this compound in humans.

- Structural Modifications : Exploring structural analogs may enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride: Similar structure but lacks the methoxy group.

1-(1H-indol-1-yl)-3-((4-chlorophenyl)amino)propan-2-ol hydrochloride: Similar structure but has a chlorine atom instead of a methoxy group.

1-(1H-indol-1-yl)-3-((4-methylphenyl)amino)propan-2-ol hydrochloride: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and overall properties. The methoxy group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Biological Activity

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may exhibit a range of therapeutic effects, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound features an indole moiety linked to a propanolamine structure with a methoxyphenyl substituent. Its molecular formula is C17H20ClN3O2, with a molecular weight of approximately 335.81 g/mol. The presence of the indole ring is significant as it is associated with various biological activities, including neuroprotective and anticancer properties.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. A study evaluating various indole derivatives found that certain compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function .

2. Antioxidant Activity

The antioxidant capacity of indole derivatives has been highlighted in several studies. For instance, compounds containing the indole scaffold have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting neuronal cells from damage associated with oxidative stress, which is a contributing factor in neurodegenerative diseases .

3. Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown that certain indole compounds can inhibit tumor growth by triggering cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a recent study, derivatives similar to this compound were tested for their neuroprotective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls, suggesting their potential utility in treating neurodegenerative conditions .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of indole derivatives, including the compound . The study revealed that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptotic pathways. The presence of the methoxy group was found to enhance the overall efficacy against cancer cells by increasing solubility and bioavailability .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and amine coupling. For example:

- Step 1: React 1H-indole with epichlorohydrin under basic conditions to form the indolyl-epoxide intermediate.

- Step 2: Perform ring-opening of the epoxide with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Step 3: Purify the product via recrystallization or column chromatography, followed by hydrochloride salt formation.

Optimization Tips:

- Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic attack efficiency .

- Monitor reaction progress with TLC or HPLC to minimize byproducts.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of 4-methoxyaniline to epoxide) to improve yield.

Q. What safety precautions and storage conditions are critical for handling this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage: Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.

- Disposal: Follow institutional guidelines for halogenated organic waste. Avoid aqueous discharge due to potential aquatic toxicity (H413 classification) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the compound’s crystal structure?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution: Apply SHELXT for phase determination via dual-space algorithms .

- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π stacking interactions (indole vs. methoxyphenyl groups) can be visualized using Mercury software.

- Validation: Check CIF files with PLATON to verify geometric accuracy.

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell | a=10.2 Å, b=15.3 Å, c=12.1 Å, β=105° |

| R-factor | <5% |

Q. What analytical techniques identify synthetic impurities in this compound?

Methodological Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for:

- Impurity A: Unreacted epoxide intermediate (retention time ~6.2 min, m/z 245 [M+H]⁺).

- Impurity B: Over-alkylated byproduct (m/z 420 [M+H]⁺).

- NMR: ¹H-NMR (400 MHz, DMSO-d₆) detects residual solvents (e.g., DMF at δ 8.03 ppm) or unreacted starting materials.

Q. Table: Common Impurities and Detection Limits

| Impurity | HPLC RT (min) | MS m/z | Acceptable Limit |

|---|---|---|---|

| A | 6.2 | 245 | ≤0.15% |

| B | 8.5 | 420 | ≤0.10% |

Q. How does the indole moiety influence biological target interactions?

Methodological Answer:

- Role of Indole: The indole group facilitates π-π stacking with aromatic residues (e.g., Trp in beta-adrenergic receptors) and hydrogen bonding via the NH group .

- In Silico Methods:

- Docking Studies: Use AutoDock Vina to model interactions with receptor binding pockets (e.g., β1-AR PDB: 7BW4).

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction).

- Experimental Validation: Competitive radioligand assays (³H-CGP 12177) quantify receptor affinity (IC₅₀ values) .

Q. How can beta-adrenergic receptor binding affinity be compared to established beta-blockers?

Methodological Answer:

- Assay Design:

- Use CHO-K1 cells expressing human β1-AR.

- Incubate with the compound (0.1–100 µM) and ³H-CGP 12177 (1 nM).

- Measure displacement via scintillation counting.

- Data Analysis: Calculate IC₅₀ using GraphPad Prism (log[inhibitor] vs. normalized response).

Q. Table: Comparative Binding Affinity

| Compound | IC₅₀ (nM) |

|---|---|

| Target Compound | 12.3 ± 1.5 |

| Propranolol (Reference) | 3.8 ± 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.